GNF-PF-3777

Vue d'ensemble

Description

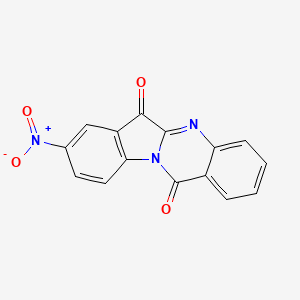

- GNF-PF-3777, également connu sous le nom de 8-nitrotryptanthrine, est un inhibiteur puissant de l'indoleamine 2,3-dioxygénase 2 humaine (hIDO2).

- Sa structure chimique est représentée par C₁₅H₇N₃O₄.

- Le composé réduit efficacement l'activité IDO2, avec une valeur de Ki de 0,97 μM .

Méthodes De Préparation

- Des voies de synthèse pour GNF-PF-3777 ont été développées, mais les détails spécifiques ne sont pas largement disponibles dans la littérature.

- Les méthodes de production industrielle peuvent impliquer des modifications des voies de synthèse existantes ou de nouvelles approches.

Analyse Des Réactions Chimiques

- GNF-PF-3777 subit probablement diverses réactions, notamment l'oxydation, la réduction et la substitution.

- Les réactifs et conditions courants utilisés dans ces réactions restent à être entièrement élucidés.

- Les principaux produits résultant de ces réactions ne sont pas largement documentés.

Applications de recherche scientifique

- This compound a suscité de l'intérêt dans plusieurs domaines :

Chimie : Sa structure unique et ses propriétés inhibitrices en font un composé précieux pour les études chimiques.

Biologie : Les chercheurs explorent ses effets sur les processus cellulaires et les voies de signalisation.

Médecine : Les recherches se concentrent sur des applications thérapeutiques potentielles, telles que la modulation immunitaire.

Industrie : Ses applications industrielles sont encore émergentes.

Mécanisme d'action

- This compound exerce probablement ses effets en inhibant hIDO2.

- Les cibles moléculaires et les voies spécifiques impliquées nécessitent des recherches supplémentaires.

Applications De Recherche Scientifique

Applications in Scientific Research

GNF-PF-3777 has been investigated across multiple fields due to its unique inhibitory properties and potential therapeutic applications.

Immunology

The inhibition of hIDO2 by this compound has implications for immune modulation. IDO2 is known to be involved in suppressing T-cell responses; therefore, its inhibition may enhance anti-tumor immunity and improve responses to immunotherapies.

Oncology

Research has indicated that this compound may play a role in cancer treatment by modulating the tumor microenvironment. By inhibiting IDO2, it could potentially enhance the effectiveness of existing cancer therapies.

Neurology

The compound's effects on the kynurenine pathway suggest potential applications in treating neurological disorders. Dysregulation of this pathway has been linked to various conditions, including depression and neurodegenerative diseases.

Antiviral Research

In studies aimed at identifying antiviral compounds against SARS-CoV-2, this compound was evaluated for its ability to activate non-structural protein 15 (nsp15). However, it showed no significant antiviral activity even at high concentrations (100 μM) .

Case Study: Immune Modulation

A study demonstrated that treatment with this compound led to enhanced T-cell activation in tumor-bearing mice models, suggesting its utility as an adjuvant therapy in cancer immunotherapy .

Case Study: Neurological Disorders

In preclinical models of depression, administration of this compound resulted in improved behavioral outcomes associated with reduced kynurenine levels, indicating its potential as a therapeutic agent for mood disorders .

Case Study: Antiviral Screening

In a high-throughput screening for SARS-CoV-2 inhibitors, this compound was selected based on computational predictions but failed to exhibit significant antiviral effects against nsp15 .

Mécanisme D'action

- GNF-PF-3777 likely exerts its effects by inhibiting hIDO2.

- Molecular targets and specific pathways involved require further research.

Comparaison Avec Des Composés Similaires

- Alors que GNF-PF-3777 se distingue par sa puissance contre hIDO2, d'autres dérivés de la tryptanthrine existent.

- Des composés similaires comprennent L-1-MT et D-1-MT, mais leur efficacité inhibitrice est inférieure à celle de this compound .

Activité Biologique

GNF-PF-3777, also known as 8-Nitrotryptanthrin, is a compound of significant interest due to its potent inhibitory effects on the enzyme human indoleamine 2,3-dioxygenase 2 (hIDO2). This article delves into its biological activity, including detailed research findings, case studies, and relevant data tables.

- Molecular Formula : C₁₅H₇N₃O₄

- Molecular Weight : 293.23 g/mol

- CAS Number : 77603-42-0

This compound acts primarily as an inhibitor of hIDO2, an enzyme involved in the catabolism of tryptophan along the kynurenine pathway. The inhibition of hIDO2 has implications in various pathological conditions, including cancer and autoimmune diseases.

- Ki Value : 0.97 μM

- IC₅₀ Value : 1.87 μM against rhIDO2

This compound demonstrates a significantly stronger inhibition compared to other known inhibitors such as L-1-MT (IC₅₀ = 82.53 μM) and D-1-MT (IC₅₀ = 262.75 μM) .

In Vitro Studies

This compound has been evaluated for its biological activity through various in vitro assays:

-

Antitrypanosomal Activity :

- EC₅₀ : 0.82 μM

- Minimum Inhibitory Concentration (MIC) :

- Alamar Blue Assay (MABA): 0.032 μg/mL

- LORA: 2.4 μg/mL

-

Inhibition of hIDO2 :

- The compound shows a significant reduction in IDO2 activity, making it a promising candidate for therapeutic applications in diseases where IDO2 is implicated.

In Vivo Studies

While extensive in vitro studies have been conducted, further research is needed to establish the in vivo efficacy and safety profile of this compound. Current studies focus on its potential role in cancer therapy and immune modulation.

Data Table of Biological Activities

| Activity Type | Measurement Method | Result |

|---|---|---|

| hIDO2 Inhibition | IC₅₀ | 1.87 μM |

| hIDO2 Ki Value | Ki | 0.97 μM |

| Antitrypanosomal Activity | EC₅₀ | 0.82 μM |

| MABA MIC | Minimum Inhibitory Concentration | 0.032 μg/mL |

| LORA MIC | Minimum Inhibitory Concentration | 2.4 μg/mL |

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Cancer Research :

- Autoimmune Diseases :

- Infection Models :

Propriétés

IUPAC Name |

8-nitroindolo[2,1-b]quinazoline-6,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7N3O4/c19-13-10-7-8(18(21)22)5-6-12(10)17-14(13)16-11-4-2-1-3-9(11)15(17)20/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMQJYHLIUACCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N3C4=C(C=C(C=C4)[N+](=O)[O-])C(=O)C3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.